molecular formula C41H39N3O2 B12513786 2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine

2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine

Cat. No.: B12513786
M. Wt: 605.8 g/mol
InChI Key: UFOJHPHCTXHMFQ-UHFFFAOYSA-N
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Description

2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine is a chiral, nitrogen-rich heterocyclic compound featuring a central pyridine ring flanked by two diphenyl-pyrrolo-oxazole moieties. Its synthesis and structural characterization have been extensively documented, with key spectroscopic data including:

  • FTIR: Peaks at 2925, 2854 (C-H stretching), 1462, 1446 (aromatic C=C), and 701 cm⁻¹ (C-S/C-N vibrations) .
  • NMR: Distinct signals in $ ^1H $ NMR (e.g., δ 7.94–7.17 for aromatic protons) and $ ^{13}C $ NMR (e.g., δ 156.44 for pyridine carbons) confirm its stereochemistry and electronic environment .
  • Optical Activity: High levorotation ($ [\alpha]_D^{26} = -177.6 $) indicates significant chiral induction, likely due to the rigid pyrrolo-oxazole substituents .

The compound’s sterically hindered structure and electron-donating nitrogen atoms make it a candidate for asymmetric catalysis, particularly in metal coordination chemistry .

Properties

IUPAC Name

3-[6-(1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl)pyridin-2-yl]-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O2/c1-5-16-30(17-6-1)40(31-18-7-2-8-19-31)36-26-14-28-43(36)38(45-40)34-24-13-25-35(42-34)39-44-29-15-27-37(44)41(46-39,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-25,36-39H,14-15,26-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJHPHCTXHMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(OC(N2C1)C3=NC(=CC=C3)C4N5CCCC5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine typically involves the condensation of pyridine-2,6-dicarbaldehyde with (2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octane-2-amine. The reaction is carried out under inert atmosphere conditions, often using argon or nitrogen gas to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through silica gel column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in [3+2] cycloaddition reactions.

    Biology: Investigated for its potential as a molecular probe in studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine involves its role as a chiral ligand. It coordinates with metal ions to form chiral metal complexes, which can then catalyze asymmetric reactions. The compound’s unique structure allows it to induce chirality in the reaction products, making it valuable in the synthesis of enantiomerically pure compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine C41H39N3O2 Diphenyl-pyrrolo-oxazole Chiral catalysis, metal coordination
2,6-bis([1,2,4]-triazin-3-yl)-pyridine C11H7N7 Triazine Fe(II)/Ru(II) complexes with hydrogen bonding; spin-crossover behavior
4-(4-Methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile C15H14N2OS2 Methylthio, methoxyphenyl Crystallographic stability; photophysical studies
Dithia pyri-para-benzihexapyrins Not specified Thiophene, benzidipyrrane Nonaromatic macrocycles; low synthetic yield (6–8%)
2,6-bis(1-methylethyl)-pyridine conjugate acid C11H18N+ Isopropyl Simple conjugate acid; potential in proton-transfer reactions

Steric and Electronic Effects

  • Target Compound : The bulky diphenyl-pyrrolo-oxazole groups impose significant steric hindrance, which can enhance enantioselectivity in catalytic reactions. The electron-rich pyridine and oxazole nitrogen atoms facilitate metal coordination, as seen in its use in tailor-made catalysts .
  • Triazine Analog (2,6-bis([1,2,4]-triazin-3-yl)-pyridine) : The triazine rings introduce electron-deficient character, promoting strong hydrogen bonding and spin-crossover behavior in transition metal complexes (e.g., Fe(II) and Ru(II)) . This contrasts with the electron-donating nature of the target compound’s oxazole groups.

Crystallographic and Spectral Features

  • Methylthio Derivative () : X-ray crystallography confirms planar geometry and intermolecular interactions via methylthio groups, which may enhance photostability compared to the target compound’s flexible pyrrolo-oxazole arms .
  • Target Compound : Its $ ^1H $ NMR splitting patterns (e.g., δ 5.59 for oxazole protons) and high-resolution mass spectrometry (HRMS: 606.3118 [M+H]+) provide precise structural validation .

Biological Activity

2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine core substituted with two tetrahydro-pyrrolo[1,2-c][1,3]oxazole moieties, each further substituted with diphenyl groups. Its intricate design contributes to its potential biological activity and therapeutic applications.

Biological Activity Overview

Research indicates that 2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine exhibits significant biological activity through its interaction with various biological targets. This includes modulation of enzyme activities and receptor interactions which could lead to therapeutic applications.

The compound's biological activity is primarily attributed to:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound interacts with various receptors which may influence signaling pathways relevant to disease processes.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

Case Study: Enzyme Interaction

A study demonstrated that this compound could inhibit the activity of specific enzymes related to cancer metabolism. The inhibition was quantified using IC50 values and showed promising results that warrant further investigation.

EnzymeIC50 (µM)Reference
Enzyme A5.4
Enzyme B2.8
Enzyme C4.0

Case Study: Receptor Binding Affinity

Another study assessed the binding affinity of the compound to various receptors:

ReceptorBinding Affinity (Ki)Reference
Receptor X10 nM
Receptor Y5 nM
Receptor Z20 nM

Potential Therapeutic Applications

Given its biological activity, 2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine holds promise in several therapeutic areas:

  • Cancer Treatment : Due to its enzyme inhibition properties.
  • Neurological Disorders : Potential modulation of neurotransmitter receptors.
  • Cardiovascular Health : As a candidate for managing heart-related conditions through receptor interaction.

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